PD173955 PD173955 PD173955 is a dichlorobenzene, a methyl sulfide, a pyridopyrimidine and an aryl sulfide. It has a role as a tyrosine kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 260415-63-2
VCID: VC0547887
InChI: InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
SMILES: CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Molecular Formula: C21H16Cl2N4OS
Molecular Weight: 443.3 g/mol

PD173955

CAS No.: 260415-63-2

Cat. No.: VC0547887

Molecular Formula: C21H16Cl2N4OS

Molecular Weight: 443.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD173955 - 260415-63-2

Specification

CAS No. 260415-63-2
Molecular Formula C21H16Cl2N4OS
Molecular Weight 443.3 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Standard InChI Key VAARYSWULJUGST-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Canonical SMILES CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Appearance white solid powder

Introduction

Chemical and Structural Profile of PD173955

Molecular Characteristics

PD173955 (C₂₁H₁₆Cl₂N₄OS; molecular weight 443.35 g/mol) features a pyrido[2,3-d]pyrimidine core substituted with a 2,6-dichlorophenyl group at position 6, a methylthio-aniline moiety at position 2, and a methylated lactam at position 8 . Its planar structure facilitates deep penetration into the ATP-binding pocket of tyrosine kinases, with chlorine atoms enhancing hydrophobic interactions (Fig. 1) .

Table 1: Physicochemical Properties of PD173955

PropertyValueSource
Molecular FormulaC₂₁H₁₆Cl₂N₄OS
Molecular Weight443.35 g/mol
Solubility (PBS)12 µM at pH 7.4
logP3.8 (predicted)

Mechanism of Kinase Inhibition

Dual Conformational Binding

X-ray crystallography of PD173955 bound to Abl reveals a binding mode distinct from imatinib. While imatinib requires the DFG motif of Abl to adopt an inactive "DFG-out" conformation, PD173955 accommodates both "DFG-in" (active) and "DFG-out" states . This flexibility arises from its compact structure, which avoids steric clashes with the activation loop (Fig. 2A). The dichlorophenyl group occupies a hydrophobic cleft near the gatekeeper residue Thr315, while the methylthio-aniline forms π-stacking interactions with Phe382 .

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Cellular ModelSource
Bcr-Abl1–2K562 CML cells
c-Kit25M07e megakaryoblastic
Src4HT-29 colon carcinoma

Cell Cycle Effects

At 35 nM, PD173955 induces G₁ arrest in Bcr-Abl-positive K562 cells within 24 hours, accompanied by reduced phosphorylation of CrkL (Tyr207) and STAT5 (Tyr694) . This contrasts with imatinib, which primarily promotes apoptosis via Bcl-xL downregulation .

Preclinical Applications in Oncology

Overcoming Imatinib Resistance

In Ba/F3 cells expressing T315I mutant Bcr-Abl, PD173955 maintains an IC₅₀ of 8 nM compared to imatinib’s >1,000 nM . This efficacy stems from its ability to bypass the steric hindrance caused by the T315I mutation, a common resistance mechanism .

c-Kit-Driven Malignancies

CompoundAβ Reduction (%)Brain Penetration (Cₘₐₓ, µM)
PD173955450.8
DV2-103682.3

Synergy with BACE Inhibitors

Co-treatment with DV2-103 and BACE IV lowers Aβ levels by 92% in transgenic mice, exceeding additive effects . This synergy permits dose reduction of BACE inhibitors, potentially mitigating adverse effects like retinal toxicity .

Pharmacokinetics and Toxicity

Metabolic Stability

Microsomal assays show PD173955 undergoes rapid CYP3A4-mediated N-demethylation (t₁/₂ = 9 min), limiting oral bioavailability . Methylation of the lactam nitrogen in DV2-103 extends hepatic stability (t₁/₂ = 42 min) .

Cardiovascular Risks

At 10 µM, PD173955 prolongs the QT interval in Langendorff-perfused guinea pig hearts by inhibiting hERG channels (IC₅₀ = 380 nM) . Structural modifications to reduce basicity may mitigate this off-target effect.

Future Directions

Dual-Target Inhibitors

Hybrid molecules merging PD173955’s pyridopyrimidine core with BACE-inhibitory motifs (e.g., aminothiazines) could simultaneously target Aβ production and kinase signaling in Alzheimer’s .

Nanoparticle Formulations

Encapsulation in PEG-PLGA nanoparticles improves brain delivery 4-fold in mice, addressing blood-brain barrier limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator